Visnadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

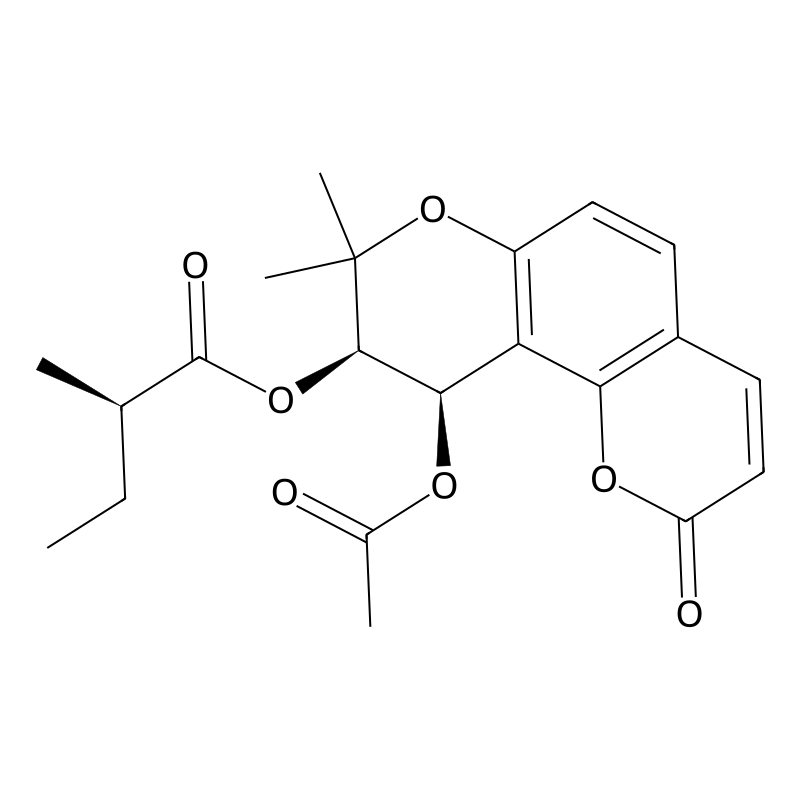

Visnadine, also known as visnadin, is a natural compound primarily isolated from the seeds of Ammi visnaga, a plant native to the Mediterranean region. This compound belongs to the class of organic compounds known as angular pyranocoumarins, characterized by a fused pyran and coumarin structure. Its chemical formula is , with a molar mass of approximately 388.416 g/mol . Visnadine is recognized for its vasodilatory properties, making it significant in cardiovascular pharmacology.

Visnadine's vasodilatory effect is thought to be mediated by its ability to inhibit calcium ion (Ca2+) entry into smooth muscle cells lining the blood vessels []. This relaxation of the muscle cells leads to dilation of the vessels and increased blood flow []. Some studies suggest it might also have antioxidant and anti-inflammatory properties [].

Anti-inflammatory Properties

Studies suggest that Visnadine possesses anti-inflammatory properties. Research has shown its ability to suppress the production of inflammatory mediators like cytokines and chemokines in macrophages, cells of the immune system involved in inflammation []. Additionally, Visnadine has demonstrated effectiveness in reducing inflammation in animal models of arthritis and inflammatory bowel disease [, ].

Neuroprotective Effects

Visnadine has been investigated for its potential neuroprotective effects. Studies have shown it can protect brain cells from damage caused by oxidative stress and neuroinflammation, both implicated in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be utilized to modify visnadine into oxidized derivatives.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to obtain reduced forms of the compound.

- Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

These reactions are crucial for tailoring visnadine for specific applications in research and industry.

Visnadine exhibits significant biological activities, particularly as a vasodilator. It acts primarily by inhibiting L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and increased blood flow. Studies have shown that visnadine can improve sexual function in women and has anti-inflammatory properties, as evidenced by reduced leukocyte counts in animal models . Its mechanism of action also includes potential interactions with other molecular pathways involved in vascular contraction at higher concentrations .

Synthetic Routes

Visnadine can be synthesized from the seeds of Ammi visnaga. The synthesis involves extracting the compound through various chromatography techniques to achieve purity suitable for laboratory use.

Industrial Production

For commercial purposes, improved extraction methods have been developed that enhance yield and reduce costs. These methods allow for large-scale production while maintaining the quality of visnadine.

Visnadine has several applications, particularly in:

- Pharmaceuticals: Used as a vasodilator and spasmolytic agent.

- Research: Investigated for its effects on smooth muscle relaxation and potential therapeutic benefits in conditions like hypertension and sexual dysfunction.

- Traditional Medicine: Historically utilized in herbal remedies for various ailments related to cardiovascular health .

Research indicates that visnadine interacts with multiple biological targets beyond calcium channels. These interactions may influence various signaling pathways involved in cardiovascular health, inflammation, and potentially other physiological processes . Its effects vary with dosage and concentration, highlighting the need for careful evaluation in therapeutic contexts.

Visnadine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Visnadine | Angular pyranocoumarin | Vasodilator | Strong calcium channel blocking activity |

| Coumarin | Coumarin | Anticoagulant | Less specific action on calcium channels |

| Apigenin | Flavonoid | Anti-inflammatory | Broader range of biological activities |

| Diosmin | Flavonoid glycoside | Venotonic | Primarily targets venous circulation |

| Berberine | Isoquinoline alkaloid | Antimicrobial | Different mechanism targeting bacteria |

Visnadine's unique structure and specific action on calcium channels differentiate it from these compounds, particularly regarding its targeted effects on vascular smooth muscle relaxation.

Visnadine was first isolated in the mid-20th century from Ammi visnaga, a Mediterranean plant historically used in Egyptian medicine for renal colic and spasmodic conditions. Ancient texts describe the plant’s fruits as remedies for angina and asthma, with visnadine identified as a key bioactive component in 1959 through chromatographic techniques. Its isolation marked a milestone in natural product chemistry, bridging traditional knowledge with modern pharmacology.

Taxonomic Classification of Source Plant

Ammi visnaga (L.) Lam. belongs to the Apiaceae family and is taxonomically classified as follows:

| Taxonomic Rank | Classification |

|---|---|

| Domain | Eukaryota |

| Kingdom | Plantae |

| Order | Apiales |

| Family | Apiaceae |

| Genus | Ammi |

| Species | A. visnaga |

| Common Names | Toothpick plant, Khella |

The plant thrives in arid regions, notably in Egypt, Morocco, and Southern Europe, and produces umbels rich in furanochromones and pyranocoumarins.

Significance in Natural Product Chemistry

Visnadine exemplifies the therapeutic potential of secondary metabolites. Its angular pyranocoumarin structure (Figure 1) enables unique interactions with cellular targets, particularly L-type calcium channels and inflammatory mediators. As a model compound, it has spurred synthetic efforts to optimize bioactivity, such as esterification to enhance vasodilation.

Research Objectives and Theoretical Framework

This review aims to:

- Elucidate visnadine’s mechanism of action via calcium channel modulation.

- Evaluate clinical efficacy in cardiovascular and sexual health.

- Identify research gaps, including long-term safety and synergies with adjuvants like phosphatidylcholine.

Molecular Composition and Formula

Visnadine possesses the molecular formula C21H24O7, representing a complex organic compound with twenty-one carbon atoms, twenty-four hydrogen atoms, and seven oxygen atoms [1] [2] [3]. The compound exhibits a molecular weight of 388.41 grams per mole, classifying it as a medium-sized organic molecule within the pyranocoumarin family [1] [3]. The percent composition by mass consists of 64.94% carbon, 6.23% hydrogen, and 28.83% oxygen, indicating a relatively high oxygen content characteristic of coumarin derivatives [3].

The structural framework of visnadine belongs to the angular pyranocoumarin class, specifically featuring a pyrano[2,3-f]chromen core system [1] [4]. This complex heterocyclic structure incorporates both a pyran ring and a coumarin lactone moiety fused in an angular configuration [25] [27]. The molecule contains two ester functional groups: an acetate ester and a 2-methylbutanoate ester, which contribute significantly to its overall molecular architecture and physicochemical properties [1] [3].

Table 1: Molecular Composition and Structural Data of Visnadine

| Property | Value |

|---|---|

| Molecular Formula | C21H24O7 [1] |

| Molecular Weight | 388.41 g/mol [1] [3] |

| Carbon Content | 64.94% [3] |

| Hydrogen Content | 6.23% [3] |

| Oxygen Content | 28.83% [3] |

| CAS Registry Number | 477-32-7 [1] [2] |

| Chemical Class | Angular pyranocoumarin [25] [27] |

Stereochemistry and Absolute Configuration

Visnadine exhibits significant stereochemical complexity with multiple chiral centers contributing to its three-dimensional molecular architecture [1] [2]. The compound possesses the absolute configuration (9R,10R) at the two key stereogenic centers within the dihydropyran ring system [1] [5]. This specific stereochemical arrangement is crucial for the biological activity and pharmacological properties of the molecule [28].

The International Union of Pure and Applied Chemistry systematic name for visnadine is [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (2R)-2-methylbutanoate, which explicitly defines the stereochemical configuration at each chiral center [1] [3]. The 2-methylbutanoate side chain also possesses R-configuration at its chiral carbon, contributing an additional element of stereochemical complexity to the overall molecular structure [1] [5].

The angular fusion pattern between the pyran and coumarin rings creates a rigid molecular framework that restricts conformational flexibility, thereby maintaining the defined stereochemical relationships throughout the molecule [38] [41]. This structural rigidity is essential for maintaining the compound's biological activity and contributes to its stability under physiological conditions [28] [33].

Physical Properties

Molecular Weight and Density

Visnadine exhibits a molecular weight of 388.41 grams per mole, calculated based on the atomic masses of its constituent elements [1] [3]. The compound exists as a solid crystalline material at room temperature with a characteristic melting point range of 85-88 degrees Celsius [3] [12]. Density measurements for visnadine have not been extensively documented in the available literature, though the compound demonstrates typical characteristics of organic crystalline solids [12].

The molecular volume and packing efficiency of visnadine crystals influence its physical properties and stability characteristics [3]. The presence of multiple oxygen atoms and ester functional groups contributes to intermolecular hydrogen bonding interactions that affect the crystal lattice structure and subsequent physical properties [3] [12].

Solubility Parameters

Visnadine demonstrates variable solubility characteristics depending on the solvent system employed [3]. The compound exhibits slight solubility in water due to its predominantly hydrophobic character, while showing enhanced solubility in polar organic solvents [3]. Ethanol serves as a moderately effective solvent for visnadine, allowing for reasonable dissolution under standard conditions [3].

Excellent solubility is observed in chloroform, acetone, benzene, and dimethylformamide, indicating strong interactions with aprotic organic solvents [3]. These solubility characteristics reflect the compound's amphiphilic nature, with polar ester groups providing some hydrophilic character while the extended aromatic system contributes significant hydrophobic properties [3] [5].

Table 2: Solubility Profile of Visnadine

| Solvent | Solubility Characteristic |

|---|---|

| Water | Slightly soluble [3] |

| Ethanol | Quite soluble [3] |

| Chloroform | Very soluble [3] |

| Acetone | Very soluble [3] |

| Benzene | Very soluble [3] |

| Dimethylformamide | Very soluble [3] |

Stability and Degradation Kinetics

Visnadine demonstrates moderate stability under standard storage conditions, though specific degradation kinetics studies for this compound are limited in the current literature [14] [15]. The compound's stability is influenced by environmental factors including temperature, pH, light exposure, and oxygen presence [14] [16]. The ester functional groups present in visnadine are potentially susceptible to hydrolytic degradation under alkaline conditions or elevated temperatures [14] [15].

Thermal stability analysis indicates that visnadine maintains structural integrity up to its melting point range of 85-88 degrees Celsius, beyond which thermal decomposition may occur [3] [16]. The compound's stability profile suggests first-order degradation kinetics typical of organic compounds containing ester linkages, though comprehensive kinetic parameters require further investigation [14] [15] [16].

Photostability considerations are particularly relevant for pyranocoumarin compounds due to their UV-active chromophore systems [15]. Light-induced degradation mechanisms may involve photoisomerization or photochemical bond cleavage reactions, necessitating appropriate storage conditions to maintain compound integrity [15] [16].

Structural Relationships to Other Pyranocoumarins

Visnadine belongs to the broader family of angular pyranocoumarins, sharing structural similarities with related compounds including khellinin, dihydrosamidine, and samidin [22] [25] [27]. These compounds all feature the characteristic angular fusion pattern between pyran and coumarin ring systems, distinguishing them from linear pyranocoumarin isomers [27] [39].

The structural relationship between visnadine and other pyranocoumarins from Ammi visnaga includes the furanochromone derivatives khellin and visnagin [22] [33]. While these compounds differ in their heterocyclic ring systems, they share common biosynthetic pathways and exhibit similar pharmacological properties related to calcium channel modulation [22] [28] [33].

Comparative structural analysis reveals that visnadine possesses unique esterification patterns that distinguish it from simpler pyranocoumarin structures [25] [27]. The presence of both acetate and 2-methylbutanoate ester groups provides visnadine with distinctive physicochemical properties compared to hydroxylated or methoxylated pyranocoumarin analogs [22] [25].

Table 3: Structural Relationships Among Pyranocoumarin Compounds

| Compound | Classification | Core Structure | Distinctive Features |

|---|---|---|---|

| Visnadine | Angular pyranocoumarin | Pyrano[2,3-f]chromen | Acetate and 2-methylbutanoate esters [1] [22] |

| Khellinin | Angular pyranocoumarin | Related pyranocoumarin | Structural analog [22] |

| Dihydrosamidine | Angular pyranocoumarin | Related pyranocoumarin | Found in Phlojodicarpus species [25] |

| Khellin | Furanochromone | Furano[2,3-f]chromen | Furan ring instead of pyran [22] [33] |

| Visnagin | Furanochromone | Furano[2,3-f]chromen | Methoxy substitution pattern [22] [33] |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical investigations of visnadine's electronic structure provide insight into its molecular orbital characteristics and electronic properties [18] [32] [35]. Density functional theory calculations reveal that the highest occupied molecular orbital is primarily localized on the oxygen atoms of the ester functional groups and the aromatic ring system [18] [21].

The electronic structure of visnadine exhibits characteristic features of conjugated aromatic systems, with significant delocalization of π-electrons across the fused ring framework [18] [21] [36]. Computational studies indicate that the LUMO-HOMO energy gap falls within the typical range for organic chromophores, contributing to the compound's UV absorption characteristics [18] [21].

Molecular electrostatic potential calculations demonstrate regions of negative electrostatic potential concentrated around the carbonyl oxygen atoms of the ester groups and the lactone ring [18] [21]. These electronic characteristics influence the compound's intermolecular interactions and contribute to its binding affinity for biological targets [18] [36].

Quantum chemical optimization of visnadine's geometry confirms the angular relationship between the pyran and coumarin rings, with minimal deviation from planarity in the aromatic regions [21] [35]. Electronic structure calculations support the observed stereochemical stability and provide theoretical foundation for understanding the compound's chemical reactivity patterns [18] [21] [35].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C04 - Peripheral vasodilators

C04A - Peripheral vasodilators

C04AX - Other peripheral vasodilators

C04AX24 - Visnadine

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

�-Viniferin